molecular formula C10H24N2O4 B12292226 acetic acid;hexane-1,6-diamine CAS No. 36994-77-1

acetic acid;hexane-1,6-diamine

Cat. No.: B12292226
CAS No.: 36994-77-1
M. Wt: 236.31 g/mol
InChI Key: UFIDHOZDSCTCRY-UHFFFAOYSA-N
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Description

Acetic acid;hexane-1,6-diamine is a compound formed by the combination of acetic acid and hexane-1,6-diamine. Hexane-1,6-diamine, also known as hexamethylenediamine, is an organic compound with the formula H₂N(CH₂)₆NH₂. It is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups. Acetic acid, on the other hand, is a simple carboxylic acid with the formula CH₃COOH. The combination of these two compounds results in a product that has significant industrial and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane-1,6-diamine is primarily produced by the hydrogenation of adiponitrile. The reaction is conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron. The yield is good, but commercially significant side products are generated due to the reactivity of partially hydrogenated intermediates. An alternative process uses Raney nickel as the catalyst and adiponitrile diluted with hexane-1,6-diamine itself as the solvent. This process operates without ammonia and at lower pressure and temperature .

Industrial Production Methods

The industrial production of hexane-1,6-diamine involves the hydrogenation of adiponitrile. This process is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The hydrogenation process is typically conducted at elevated temperatures and pressures, with the use of ammonia to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

Hexane-1,6-diamine undergoes various types of chemical reactions, including:

    Condensation Reactions: It reacts with carboxylic acids to form polyamides, such as nylon 66.

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of amine groups.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions

Common Reagents and Conditions

Major Products Formed

    Polyamides: Formed by the condensation of hexane-1,6-diamine with carboxylic acids.

    Substituted Amines: Formed by nucleophilic substitution reactions.

    Oxidized or Reduced Products: Depending on the specific reaction conditions.

Scientific Research Applications

Hexane-1,6-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various polymers and other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Widely used in the production of nylon 66, polyurethane, and epoxy resins

Mechanism of Action

The mechanism of action of hexane-1,6-diamine involves its ability to react with various functional groups due to the presence of amine groups. These reactions can lead to the formation of polymers, cross-linked networks, and other complex structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexane-1,6-diamine is unique due to its specific chain length and the presence of two amine groups, which make it highly reactive and suitable for the production of high-performance polymers such as nylon 66. Its ability to form strong hydrogen bonds and cross-linked networks also distinguishes it from other similar compounds .

Properties

CAS No.

36994-77-1

Molecular Formula

C10H24N2O4

Molecular Weight

236.31 g/mol

IUPAC Name

acetic acid;hexane-1,6-diamine

InChI

InChI=1S/C6H16N2.2C2H4O2/c7-5-3-1-2-4-6-8;2*1-2(3)4/h1-8H2;2*1H3,(H,3,4)

InChI Key

UFIDHOZDSCTCRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C(CCCN)CCN

Origin of Product

United States

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